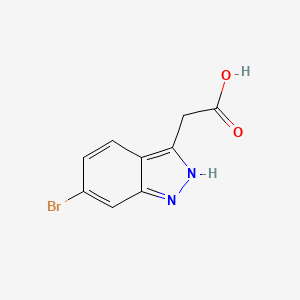

2-(6-Bromo-1H-indazol-3-yl)acetic acid

Descripción general

Descripción

2-(6-Bromo-1H-indazol-3-yl)acetic acid is a chemical compound with the molecular formula C9H7BrN2O2. It is an indazole derivative, which is a class of compounds known for their diverse biological activities. The presence of a bromine atom at the 6-position of the indazole ring and an acetic acid moiety at the 3-position makes this compound unique and of interest in various scientific research fields.

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other indazole derivatives, it may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular signaling pathways .

Biochemical Pathways

Indazole derivatives have been reported to show a broad range of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of the imidazole containing compounds should be improved to a great extent .

Result of Action

Indazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Análisis Bioquímico

Biochemical Properties

2-(6-Bromo-1H-indazol-3-yl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many substances. The compound’s interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific conditions and concentrations used . Additionally, this compound can bind to proteins involved in cell signaling pathways, influencing their activity and downstream effects .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the growth of certain cancer cell lines by inducing cell cycle arrest and apoptosis . Additionally, this compound can alter the expression of genes involved in cell proliferation and survival, leading to changes in cellular behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored under appropriate conditions, such as in a sealed container at low temperatures . Prolonged exposure to light or heat can lead to degradation, reducing its effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent changes in gene expression and cell behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-1H-indazol-3-yl)acetic acid typically involves the bromination of an indazole precursor followed by the introduction of the acetic acid group. One common method includes:

Bromination: The starting material, 1H-indazole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

Acetic Acid Introduction: The brominated indazole is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(6-Bromo-1H-indazol-3-yl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive indazole derivatives suggests possible applications in drug development.

- Enzyme Inhibition : Preliminary studies indicate that 2-(6-bromo-1H-indazol-3-yl)acetic acid may inhibit certain enzymes, including cytochrome P450, which is crucial for drug metabolism. This inhibition could lead to significant pharmacological effects, making it a candidate for further studies in pharmacokinetics and toxicity profiles .

Anticancer Research

Research has highlighted the potential of compounds with indazole structures to exhibit anticancer properties. The mechanisms through which these compounds may exert their effects include:

- Apoptosis Induction : Similar compounds have shown the ability to trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : Some studies suggest that these compounds can halt the progression of the cell cycle in cancerous cells, thereby inhibiting tumor growth .

Bioactive Small Molecules

Given its unique structure, this compound is classified among bioactive small molecules, which are crucial in various biochemical assays and drug discovery programs. Its applications include:

- Screening Libraries : The compound can be included in chemical libraries for high-throughput screening to identify new biological targets.

- Building Blocks for Synthesis : It serves as a versatile building block for synthesizing other complex molecules with potential therapeutic effects .

Case Studies and Research Findings

Several studies have been conducted to explore the biological effects and potential applications of this compound:

- Inhibition Studies : A study demonstrated that derivatives of indazole can inhibit cytochrome P450 enzymes, suggesting that this compound might possess similar inhibitory effects.

- Anticancer Activity : Research published in various journals indicated that indazole derivatives could induce apoptosis and halt the cell cycle in cancer cell lines, positioning this compound as a candidate for anticancer drug development .

- Synthesis and Characterization : Synthetic routes have been developed for producing this compound efficiently, allowing for further exploration of its biological activities and potential modifications to enhance efficacy .

Comparación Con Compuestos Similares

Similar Compounds

2-(6-Chloro-1H-indazol-3-yl)acetic acid: Similar structure but with a chlorine atom instead of bromine.

2-(6-Fluoro-1H-indazol-3-yl)acetic acid: Contains a fluorine atom at the 6-position.

2-(6-Methyl-1H-indazol-3-yl)acetic acid: Has a methyl group at the 6-position.

Uniqueness

2-(6-Bromo-1H-indazol-3-yl)acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that other halogens or substituents may not, making this compound particularly interesting for research and development.

Actividad Biológica

Overview

2-(6-Bromo-1H-indazol-3-yl)acetic acid is an indazole derivative with the molecular formula C9H7BrN2O2. This compound has garnered attention in the scientific community due to its diverse biological activities, particularly in the fields of oncology and pharmacology. The presence of a bromine atom at the 6-position of the indazole ring enhances its biological properties, making it a subject of extensive research.

The compound interacts with various enzymes and proteins, influencing biochemical reactions. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, depending on the concentration and specific conditions applied.

The primary mechanisms through which this compound exerts its effects include:

- Kinase Inhibition : The compound has been reported to inhibit several kinases, which play vital roles in cell signaling pathways. For instance, it can influence pathways related to cell cycle regulation and DNA damage response.

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cell lines by modulating cell cycle arrest.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. For example, it has shown efficacy against various cancer cell lines by inducing cell cycle arrest and promoting apoptosis. The compound's ability to inhibit specific kinases involved in cancer progression is a significant aspect of its anticancer activity .

Case Study: Anticancer Efficacy

A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in human cancer cell lines (e.g., SW620 colorectal carcinoma), suggesting its potential as a therapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for antimicrobial activity. Preliminary findings suggest that it may possess inhibitory effects against certain bacterial strains, although further research is needed to elucidate its full antimicrobial potential.

Research Findings and Data Tables

| Activity | IC50 (µM) | Cell Line/Target |

|---|---|---|

| Anticancer Activity | 25.3 ± 4.6 | KG1 Cell Lines |

| Anticancer Activity | 77.4 ± 6.2 | SNU16 Cell Lines |

| Kinase Inhibition | 69.1 ± 19.8 | FGFR1 |

| Kinase Inhibition | 30.2 ± 1.9 | FGFR2 |

Pharmacological Implications

The interactions of this compound with biological targets suggest significant pharmacological implications:

Propiedades

IUPAC Name |

2-(6-bromo-2H-indazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c10-5-1-2-6-7(3-5)11-12-8(6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKLTNRDAAYQDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1Br)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716725 | |

| Record name | (6-Bromo-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944904-66-9 | |

| Record name | (6-Bromo-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.